Sodium (3-methylphenyl)methanesulfonate
Description
Sodium (3-methylphenyl)methanesulfonate is an organosulfur compound with the molecular formula C₈H₉NaO₃S. It consists of a methanesulfonate group (-SO₃⁻) bonded to a 3-methylphenyl ring and a sodium counterion. This compound is commercially available (CAS 49877) and is utilized in diverse industrial and research applications, including organic synthesis, pharmaceuticals, and materials science . Its sodium salt form enhances water solubility and stability compared to its acidic or esterified counterparts, making it suitable for processes requiring controlled reactivity .
Properties
Molecular Formula |
C8H9NaO3S |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
sodium;(3-methylphenyl)methanesulfonate |
InChI |
InChI=1S/C8H10O3S.Na/c1-7-3-2-4-8(5-7)6-12(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
AQAMPWVXFRSBIP-UHFFFAOYSA-M |
SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Sodium (3-methylphenyl)methanesulfonate belongs to a broader class of sulfonate compounds. Below is a detailed comparison with structurally or functionally related derivatives:
Structural Analogs: Aryl Methanesulfonates
Key Insights :
- Electronic Effects: The 3-methylphenyl group in the target compound provides mild electron-donating effects, contrasting with the electron-withdrawing cyano or trifluoromethyl groups in analogs. This influences reactivity in substitution reactions and metal complexation .
- Solubility : Sodium salts (e.g., this compound) exhibit superior water solubility compared to sulfonyl chlorides or esters, which are often lipophilic .
Metal Counterion Variations
Key Insights :
- Toxicity : Sodium-based sulfonates are preferable in biological or environmental applications due to low toxicity, whereas lead variants pose significant health risks .
- Stability : Sodium salts resist thermal decomposition, unlike lead sulfonates, which degrade under moderate heat .
Functional Group Variations: Esters vs. Salts
Key Insights :
- Reactivity : Sulfonate esters (e.g., ethyl methanesulfonate) are potent alkylating agents but pose mutagenic risks, limiting their use to controlled laboratory settings .
- Thermal Stability : Sodium sulfonate salts avoid the decomposition hazards associated with esters, which release volatile byproducts under heat .
Performance in Industrial Processes
- Leaching Efficiency : Methanesulfonic acid (MSA) derivatives, including sodium salts, demonstrate superior leaching efficiency for rare earth elements (REEs) compared to p-toluenesulfonic acid (PTSA) or HCl. The low steric hindrance of methanesulfonates facilitates stable REE complexes, enhancing metal recovery .
- Electrodeposition : Sodium methanesulfonate electrolytes (e.g., in Ni-Fe alloy plating) produce coatings with refined grain structure and reduced internal stress, outperforming traditional sulfate-based baths .
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